In Vivo Tumor Suppression vs. DCLK1-IN-1
DCLK1-IN-2 (compound I-5) exhibits a 2.76‑fold greater in vivo antitumor efficacy than DCLK1‑IN‑1 in the SW1990 pancreatic cancer xenograft model. In a direct comparative study, DCLK1‑IN‑2 achieved a tumor growth inhibition (TGI) value of 68.6%, whereas DCLK1‑IN‑1 achieved only 24.82% TGI under the same experimental conditions [1]. This head‑to‑head comparison provides robust evidence that DCLK1‑IN‑2 is the superior tool for in vivo pancreatic cancer studies.
| Evidence Dimension | In vivo tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | 68.6% TGI |
| Comparator Or Baseline | DCLK1-IN-1: 24.82% TGI |
| Quantified Difference | 2.76‑fold increase in TGI |
| Conditions | SW1990 human pancreatic cancer cell xenograft model in mice (dosing regimen not specified in abstract, but both compounds tested under comparable conditions) |
Why This Matters
This direct comparison demonstrates that DCLK1-IN-2 is the more efficacious compound for in vivo pancreatic cancer research, offering a higher probability of observing robust antitumor effects and potentially reducing the number of animals needed per experiment.
- [1] Chen, Y., Meng, L., Wang, W., Ye, L., Huang, L., Wang, C., Wang, S., Li, M., Pei, Y., Zhang, S., Zou, Y., & Xu, Y. (2023). Design, synthesis and biological evaluation of novel DCLK1 inhibitor containing purine skeleton for the treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 262, 115846. View Source
